
2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidine family and is known for its unique properties and structure.
Scientific Research Applications
Synthesis and Antiproliferative Activity
One notable application involves the synthesis of thiazolidine-2,4-dione derivatives, including those with different substituted aromatic sulfonyl chlorides and alkyl halides. These compounds were evaluated for their cell antiproliferation activity against various human cancer cell lines. The study highlighted the importance of the nitro group on the thiazolidinone moiety and suggested that the substitution pattern on the aryl ring plays a critical role in antiproliferative activity. Among the synthesized compounds, several showed potent antiproliferative activity across all carcinoma cell lines tested (Chandrappa et al., 2008).
Anticancer Agents
Further research has led to the synthesis of pro-apoptotic indapamide derivatives as anticancer agents. Specifically, derivatives have been evaluated for their activity against melanoma cancer cell lines, demonstrating significant anticancer activity and inhibition of human carbonic anhydrase isoforms, which are relevant for physiological functions and cancer progression (Yılmaz et al., 2015).
Antimicrobial Studies
Another research area includes the synthesis of linked heterocyclic compounds containing thiazolidin-4-one, with studies showing good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of thiazolidine derivatives in developing new antimicrobial agents (Reddy et al., 2010).
Antibacterial and Antifungal Agents
Thiazolidinone derivatives have also been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. Certain compounds have demonstrated active properties against E. coli, S. aureus, and various fungal strains, showcasing their potential as antibacterial and antifungal agents (Kumar et al., 2012).
properties
IUPAC Name |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-11-6-7-12(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)13-4-2-3-5-14(13)17/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCKTCTPARVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)
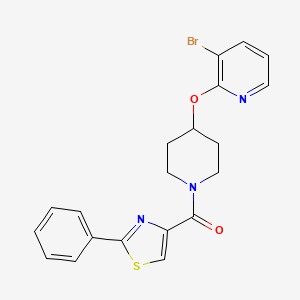

![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)
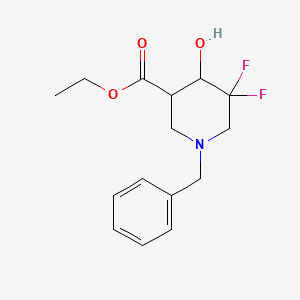
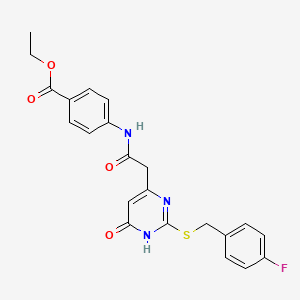
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
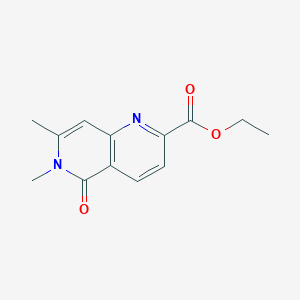
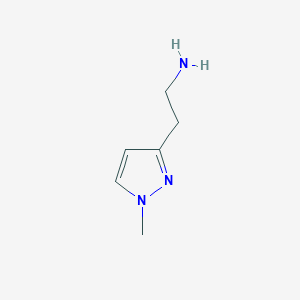
![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)
![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)
![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)